2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-(3-pyridin-2-ylpyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4/c15-14(16,17)12-4-7-19-13(20-12)21-8-5-10(9-21)11-3-1-2-6-18-11/h1-4,6-7,10H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUBSSZULNXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization with pyridine and pyrimidine derivatives. One common method involves the reaction of pyrrolidine with 2-bromopyridine under basic conditions to form the pyridin-2-ylpyrrolidine intermediate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)pyrimidine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, while the pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Biological Activity
The compound 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with a trifluoromethyl group and a pyrrolidine moiety linked to a pyridine ring, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realm of enzyme inhibition, cellular signaling modulation, and potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
1. Enzyme Inhibition
The compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which plays a crucial role in cellular signaling pathways. In vitro studies have demonstrated that it effectively inhibits PI5P4Kγ with a value of approximately 7.1 nM, indicating strong binding affinity .
2. Cell Signaling Modulation
Inhibition of PI5P4Kγ leads to the modulation of calcium signaling and activation of various protein kinases, which are pivotal in regulating cell proliferation and survival . This mechanism suggests that the compound may have applications in treating conditions characterized by dysregulated cell signaling.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: In Vivo Pharmacokinetics
A study conducted on animal models assessed the pharmacokinetics of the compound, revealing favorable properties such as good brain penetration and a half-life exceeding two hours. These characteristics are essential for developing therapeutics targeting central nervous system disorders .
Study 2: Selectivity Profile
The selectivity profile was evaluated against over 150 kinases, showing minimal off-target effects. The results indicated that the compound selectively inhibited PI5P4Kγ without significantly affecting other kinases, which is crucial for minimizing side effects in therapeutic applications .
Table 1: Selectivity Profile Against Protein Kinases
| Kinase | Residual Activity (%) at 10 µM |
|---|---|
| AURKB | 31% |
| CLK2 | 37% |
| PI5P4Kγ | <50% (Inhibited) |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-Life | >2 hours |
| Brain Penetration | Good |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine, and how can intermediates be purified?
- Methodology : Multi-step synthesis is typical, starting with coupling pyridinyl-pyrrolidine and trifluoromethylpyrimidine precursors. Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are common. For example, analogous pyrimidine derivatives are synthesized via reflux conditions (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like Pd(PPh₃)₄ . Purification involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
Q. How can the molecular structure and conformation of this compound be characterized?
- Methodology : Use X-ray crystallography (XRD) for 3D conformation analysis, as demonstrated for structurally similar pyrimidine derivatives . Nuclear Magnetic Resonance (NMR) (¹H/¹³C, 2D-COSY) resolves regiochemistry and confirms substituent positions. For example, ¹⁹F NMR identifies trifluoromethyl group orientation . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Key Properties :
| Property | Value/Description | Evidence Source |
|---|---|---|
| Solubility | Moderate in DMSO, low in H₂O | |
| Stability | Sensitive to light; store at –20°C | |
| LogP (lipophilicity) | Estimated ~2.5 (via computational tools) |
- Methodology : Solubility is tested in solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology :
- Temperature/Time : Lower reaction temperatures (e.g., 60°C) with extended reaction times (24–48 hrs) reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to enhance coupling efficiency .
- Workflow : Use Design of Experiments (DoE) to evaluate factors (solvent, catalyst loading, stoichiometry) and identify optimal conditions via response surface modeling .
Q. How can contradictory data in biological activity (e.g., receptor binding vs. cellular assays) be resolved?
- Methodology :
- Target Validation : Confirm target engagement using biophysical assays (SPR, ITC) to measure binding affinity .
- Off-Target Screening : Profile selectivity against related receptors (e.g., kinase panels) to rule out non-specific effects .
- Cellular Context : Adjust assay conditions (e.g., serum concentration, incubation time) to mimic physiological environments .
Q. What advanced analytical techniques validate enantiomeric purity and stereochemical stability?
- Methodology :
- Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Confirm stereochemical integrity under stress conditions (e.g., pH 2–12, 40°C) .
- XRD of Diastereomeric Salts : Co-crystallize with chiral acids (e.g., tartaric acid) to resolve absolute configuration .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Root Cause : Variability in solvent purity, temperature, or measurement techniques (e.g., nephelometry vs. HPLC).
- Resolution : Standardize protocols (USP <711> guidelines) and cross-validate using multiple methods (e.g., shake-flask vs. potentiometric titration) .
Q. Why do computational predictions of LogP diverge from experimental data?
- Root Cause : Limitations in force-field parameters for trifluoromethyl groups in software like MOE or Schrödinger.
- Resolution : Use fragment-based methods (e.g., ClogP) and validate with experimental octanol/water partitioning .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
